3- vs. 4-Pyridazineacetic Acid: Positional Isomerism and Reactivity
3-Pyridazineacetic acid (CAS 933734-89-5) exhibits a specific reactivity profile due to the placement of the acetic acid moiety at the 3-position of the pyridazine ring . This contrasts with its positional isomer, 4-Pyridazineacetic acid (CAS 98197-79-6) . The electronic distribution in the pyridazine ring is asymmetric; the 3-position is adjacent to one nitrogen atom and meta to the other, whereas the 4-position is between the two nitrogen atoms. This fundamental difference leads to different reactivity in electrophilic and nucleophilic substitution reactions and influences the compound's ability to chelate metals or participate in hydrogen bonding networks [1]. The selection of the 3-isomer over the 4-isomer is therefore dictated by the specific electronic and steric demands of the desired downstream reaction or target interaction.
| Evidence Dimension | Positional isomerism and its effect on electronic properties and synthetic utility |
|---|---|
| Target Compound Data | Acetic acid group at the 3-position of the pyridazine ring. |
| Comparator Or Baseline | 4-Pyridazineacetic acid (CAS 98197-79-6) with acetic acid group at the 4-position of the pyridazine ring . |
| Quantified Difference | Qualitative difference in electron density and reactivity; no specific quantitative data available. |
| Conditions | In silico prediction based on heterocyclic chemistry principles and observed reactivity of pyridazine regioisomers. |
Why This Matters
For synthetic chemists, using the correct positional isomer is essential to ensure the reaction proceeds as intended and to avoid generating an undesired regioisomer that would require complex and costly purification.
- [1] Khattab, S. N. et al. Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors. Chemical & Pharmaceutical Bulletin, 2008, 56(12), 1717-21. View Source
